叔丁基-4-((三甲基甲硅烷基)氧基)-5,6-二氢吡啶-1(2H)-羧酸酯

概述

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the conformational studies of substituted 6-methyl-4-hydroxy-2-pyrones indicated that the substituents on the 4-hydroxy group clearly favored the s-cis arrangement towards the formal double bond . The compound could be easily synthesized using NaH to deprotonate the pyrone in THF, adding trimethylstannyl chloride, and crystallizing the product from chloroform and hexane .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . The structures determined by X-ray diffraction demonstrated the exclusive presence of the same conformation in the solid state . In these derivatives, the pertinent dihedral angle deviates only slightly from the value for coplanarity with the formal double bond .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 4-(tert-Butyldimethylsilyl)oxy benzaldehyde, have been reported. This compound has a molecular weight of 236.38, a refractive index of 1.5110, a boiling point of 224-226 °C, and a density of 0.957 g/mL at 25 °C .

科学研究应用

Conformational Studies

Scientific Field

Application Summary

The compound has been used in conformational studies of substituted 6-methyl-4-hydroxy-2-pyrones . The substituents on the 4-hydroxy group, including the tert-butyl and trimethylsilyl groups, favor the s-cis arrangement towards the formal double bond .

Methods of Application

The conformational preferences were determined through steady-state kinetic NOE measurements and X-ray diffraction . These techniques allowed researchers to observe the preferred conformations in solution and in the solid state .

Results and Outcomes

The tert-butyl, trimethylsilyl, and trimethylstannyl derivatives showed a marked preference for the s-cis conformation in solution . The structures determined by X-ray diffraction demonstrated the exclusive presence of the same conformation in the solid state .

Preparation of Dipeptidyl Peptidase IV Inhibitors

Scientific Field

Application Summary

This compound is used in the preparation of dipeptidyl peptidase IV inhibitors derived from β-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole .

Methods of Application

The specific methods of application are not provided in the source. However, the synthesis of such inhibitors typically involves a series of organic reactions, including condensation, cyclization, and substitution .

Results and Outcomes

The resulting dipeptidyl peptidase IV inhibitors could potentially be used in the treatment of type 2 diabetes .

Synthesis of tert-Butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate

Scientific Field

Application Summary

The compound can be used in the synthesis of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate .

Methods of Application

The synthesis is achieved by reacting tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate with tributylvinyltin in the presence of a catalytic system Pd(PPh3)4–anhydrous LiCl at boiling in tetrahydrofuran for 9 hours .

Results and Outcomes

The reaction yields tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate in 86% yield .

Synthesis of Natural Prenyl Indole Derivatives

Application Summary

This compound is used in the synthesis of natural prenyl indole derivatives, such as Indiacens A and B . These indole derivatives have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Methods of Application

The specific methods of application are not provided in the source. However, the synthesis of such derivatives typically involves a series of organic reactions .

Results and Outcomes

The resulting natural prenyl indole derivatives could potentially be used in the treatment of various diseases due to their wide spectrum of biological activity .

Synthesis of tert-Butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate

Methods of Application

The synthesis is achieved by reacting the available tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate with tributylvinyltin in the presence of a catalytic system Pd(PPh3)4–anhydrous LiCl at boiling in tetrahydrofuran for 9 hours .

安全和危害

The safety and hazards of similar compounds have been reported. For instance, 4-(tert-Butyldimethylsilyl)oxy benzaldehyde is classified as a highly flammable liquid and vapor. It is harmful if swallowed or in contact with skin, causes skin irritation, may cause an allergic skin reaction, is toxic if inhaled, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects .

属性

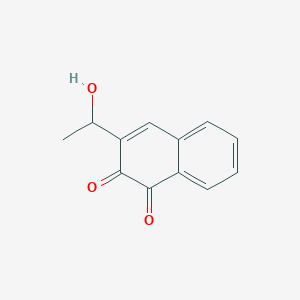

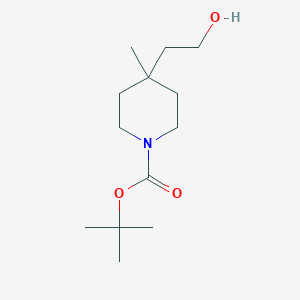

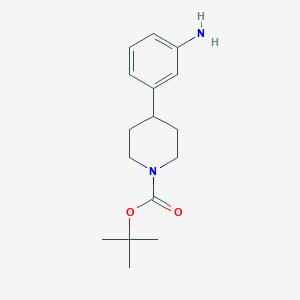

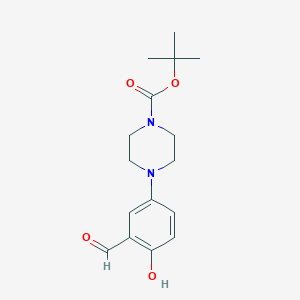

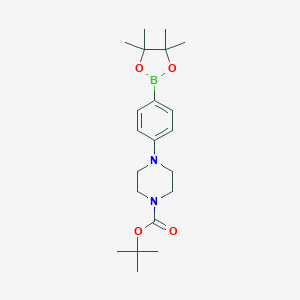

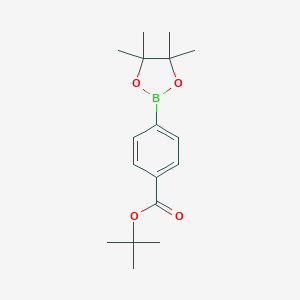

IUPAC Name |

tert-butyl 4-trimethylsilyloxy-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3Si/c1-13(2,3)16-12(15)14-9-7-11(8-10-14)17-18(4,5)6/h7H,8-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMYTVUBQZSSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444818 | |

| Record name | tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |

CAS RN |

211108-48-4 | |

| Record name | tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。